2-Methoxy-6-(2-nitroethenyl)phenol
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Precursor Research
2-Methoxy-6-(2-nitroethenyl)phenol is primarily recognized as a valuable precursor in organic synthesis. Its chemical architecture, derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), provides a scaffold that can be elaborated into more complex structures. The nitroalkene moiety is particularly important; it is a powerful electron-withdrawing group that activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic addition reactions. wikipedia.org This reactivity is harnessed in several key synthetic transformations.
The class of 2-hydroxy-β-nitrostyrenes, to which this compound belongs, are efficient bifunctional intermediates. rsc.org They can participate in reactions with a diverse range of molecules, including carbonyl compounds, 1,3-dicarbonyls, enamines, and ylides, to construct biologically significant scaffolds like chromans, chromenes, coumarins, and benzofurans. rsc.org The presence of the ortho-hydroxyl group can lead to unusual reactivities compared to other nitrostyrenes, such as facilitating subsequent C-C bond cleavage or influencing photoisomerization, often due to intramolecular hydrogen bonding. mdpi.com
In the realm of medicinal chemistry, derivatives of this compound are of considerable interest. Nitroalkenes, in general, are precursors for synthesizing molecules with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. researchgate.net The nitro group itself is a versatile functional group that can be converted into other functionalities, such as amines, which are common in pharmaceuticals. acs.org For instance, nitrostyrenes are used in the synthesis of β-alkylated styrenes, chalcones, and stilbenes, which are classes of compounds with known pharmacological relevance. nih.gov
Historical Perspective on Related Nitroalkene and Phenolic Compounds
The utility of this compound is built upon a long history of research into its constituent functional groups: nitroalkenes and phenols.
Phenolic Compounds: Phenols are a class of compounds featuring a hydroxyl group attached to an aromatic ring. byjus.com The simplest member, phenol (B47542) (carbolic acid), was first extracted from coal tar in 1834 and was famously used by Sir Joseph Lister as an antiseptic in surgery. youtube.com This early application highlighted the biological activity of phenolic structures. Over time, the study of phenolic compounds expanded dramatically. They are now recognized as crucial components in countless natural products and synthetic drugs. gsconlinepress.comacs.org Phenolic acids, for example, are noted for their antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov The recurring presence of the phenol motif in FDA-approved drugs underscores its privileged role in medicinal chemistry. acs.org
Nitroalkenes: The chemistry of nitroalkenes, or nitro olefins, has also evolved significantly. These compounds are typically synthesized through methods like the Henry reaction (a nitroaldol reaction), followed by dehydration. wikipedia.org The powerful electron-withdrawing nature of the nitro group makes the double bond highly electrophilic, rendering it an excellent Michael acceptor. wikipedia.org This reactivity has been exploited in numerous complex syntheses, including the formation of pyrrole (B145914) derivatives and in Diels-Alder cycloadditions. wikipedia.org In recent decades, research has focused on the stereoselective reactions of nitroalkenes, using organocatalysis to create chiral molecules, which is of paramount importance in drug development. researchgate.nettaylorandfrancis.com Denitrative cross-coupling reactions have further expanded the synthetic utility of nitrostyrenes, allowing for the formation of a wide variety of functionalized alkenes. nih.gov
Structural Elucidation and Naming Conventions in Academic Literature
The precise structure of this compound is confirmed using a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the hydroxyl (-OH), nitro (-NO₂), alkene (C=C), and aromatic ring groups.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For example, the related compound 2-methoxy-5-nitrophenol (B41512) shows a distinct molecular ion peak in its mass spectrum. nih.gov
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). vedantu.com The parent structure is identified as "phenol." byjus.comvedantu.com The carbon atom bearing the hydroxyl (-OH) group is assigned position 1. The ring is then numbered to give the other substituents—methoxy (B1213986), and (2-nitroethenyl)—the lowest possible locants. vedantu.com Following these rules, the name is constructed as This compound . In academic literature, it may also be referred to by synonyms derived from its precursor, such as a derivative of o-vanillin.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉NO₄ |
| Synonyms | 2-hydroxy-3-methoxy-β-nitrostyrene |
| Parent Compound | Phenol, o-Vanillin |
Interactive data table based on IUPAC nomenclature rules. byjus.comvedantu.com
Overview of Research Trajectories and Academic Interest
Research interest in this compound and related 2-hydroxy-β-nitrostyrenes remains strong, driven by their synthetic versatility. rsc.org A significant portion of modern research focuses on asymmetric synthesis, utilizing chiral organocatalysts to control the stereochemistry of reactions involving these intermediates. rsc.org This is a critical area for the development of new pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.
The development of cascade, domino, or tandem reactions is another major research trajectory. rsc.orgresearchgate.net These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, which is highly efficient and aligns with the principles of green chemistry. The ability of the nitro group to be transformed into various other functional groups ensures that the products derived from this compound can be further diversified, expanding its applications. acs.org The unusual reactivities conferred by the ortho-hydroxy group continue to be a subject of study, as understanding these effects allows for novel reaction design. mdpi.com The sustained academic interest in functionalized nitrostyrenes suggests that they will continue to be pivotal building blocks in the synthesis of novel organic compounds for the foreseeable future. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
1986-06-7 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H9NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-6,11H,1H3/b6-5+ |
InChI Key |
VZXBWZSEGHDECZ-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 6 2 Nitroethenyl Phenol
Established Synthetic Pathways and Precursor Chemistry
The traditional synthesis of 2-Methoxy-6-(2-nitroethenyl)phenol heavily relies on condensation reactions, a cornerstone of carbon-carbon bond formation in organic chemistry. These methods typically involve the reaction of a carbonyl compound with a nitroalkane, leveraging the reactivity of precursors like o-vanillin and guaiacol (B22219) derivatives.
Condensation Reactions Involving Nitroalkenes
The formation of the nitroethenyl group is a key step in the synthesis of this compound. This is most commonly accomplished through a base-catalyzed condensation reaction between an appropriate benzaldehyde (B42025) and a nitroalkane, typically nitromethane (B149229). This type of reaction is a classic example of a nitroaldol or Henry reaction. organic-chemistry.org The initial product is a β-nitro alcohol, which can then be dehydrated to yield the final α,β-unsaturated nitro compound. The choice of base and reaction conditions can influence whether the intermediate nitro alcohol is isolated or if the reaction proceeds directly to the dehydrated product.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a primary route for the synthesis of this compound. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as nitromethane, in the presence of a basic catalyst. youtube.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. While the Henry reaction can be considered a specific type of Knoevenagel condensation, the latter term is often used more broadly to describe such transformations.
Strategies Utilizing Vanillin (B372448) or Guaiacol Derivatives
The most direct and common precursor for the synthesis of this compound is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The aldehyde functional group of o-vanillin readily participates in condensation reactions with nitromethane. This reaction is analogous to the well-documented condensation of its isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), with nitromethane to produce 2-methoxy-4-(2-nitrovinyl)phenol. sciencemadness.org In a typical procedure, o-vanillin is reacted with nitromethane in the presence of a base, such as an amine or an alkali hydroxide, in a suitable solvent like methanol (B129727) or ethanol (B145695). sciencemadness.org
Guaiacol (2-methoxyphenol) can also serve as a starting material, although it requires additional steps to introduce the necessary aldehyde functionality at the ortho position to the hydroxyl group. This can be achieved through various formylation reactions, such as the Duff reaction or the Reimer-Tiemann reaction, to produce o-vanillin, which is then subjected to the condensation with nitromethane.
| Precursor | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |
| Vanillin | Nitromethane | n-Butylamine | Methanol | 2-Methoxy-4-(2-nitrovinyl)phenol | 54-63 | sciencemadness.org |
| Benzaldehyde | Nitromethane | Potassium Hydroxide | Methanol | β-Nitrostyrene | - | sciencemadness.org |
| 3-Acetoxybenzaldehyde | Nitromethane | Triethylamine | - | 1-(3-Acetoxyphenyl)-2-nitroethanol | - | youtube.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of this compound and related compounds, focusing on reducing the use of hazardous solvents and developing more efficient catalytic systems.
Solvent-Free Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of solvent usage. Solvent-free, or solid-state, reactions offer several advantages, including reduced environmental impact, lower costs, and often, simpler work-up procedures. For Knoevenagel-type condensations, mechanochemical methods, such as grinding the reactants together in a mortar and pestle or using a ball mill, have been shown to be effective. These methods can lead to high yields in shorter reaction times without the need for a solvent. For instance, the condensation of aromatic aldehydes with active methylene compounds has been successfully carried out under solvent-free conditions. While a specific example for this compound is not extensively documented, the principles are directly applicable.
Catalyst-Mediated Synthesis (e.g., Heterogeneous Catalysis, Organocatalysis)
The development of novel catalysts is another cornerstone of green chemistry. For the synthesis of this compound, research has focused on heterogeneous catalysts and organocatalysts to replace traditional homogeneous bases, which can be difficult to separate from the reaction mixture and often generate waste.
Heterogeneous Catalysis: Solid catalysts, such as basic zeolites, hydrotalcites, and functionalized silicas, offer the advantage of easy separation and reusability. These materials can be used to catalyze the Knoevenagel condensation between o-vanillin and nitromethane, providing a more sustainable alternative to soluble bases. scirp.org
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. For the Henry reaction, chiral organocatalysts have been developed to achieve high enantioselectivity. Furthermore, simple organic molecules like urea (B33335) have been shown to effectively catalyze Knoevenagel condensations under solvent-free conditions, offering a cheap, readily available, and environmentally benign catalytic system. Natural product-derived catalysts, such as tannic acid, have also been explored for similar transformations, further enhancing the green credentials of the synthesis.
| Approach | Catalyst | Conditions | Advantage | Reference |
| Microwave-assisted | Ammonium (B1175870) acetate (B1210297) | Glacial acetic acid, microwave irradiation | Rapid reaction times | youtube.com |
| Solvent-free | Urea | 100 °C | No solvent, high yield | - |
| Green Catalyst | Tannic acid | Solvent-free, grinding | Biodegradable catalyst | - |
| Aqueous Media | - | Microwave irradiation | Use of water as a safe solvent | rsc.org |
Optimization of Reaction Conditions and Yields in Academic Contexts
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. Academic research has explored various catalysts, solvents, temperatures, and reaction times to maximize the output of this and similar substituted nitrostyrenes.
A common approach involves the use of a basic catalyst to facilitate the deprotonation of nitromethane, forming a nitronate anion which then acts as a nucleophile. Simple amine bases such as n-butylamine and methylamine (B109427) have been effectively employed. For instance, in a synthesis of a related compound, vanillin was dissolved in methanol along with nitromethane, and n-butylamine was added as a catalyst, leading to the formation of a solid product within hours at ambient temperature. sciencemadness.org Another high-yielding method utilizes aqueous methylamine in an alcohol solvent, with gentle heating to 40-50°C for approximately 45 minutes. mdma.ch
The choice of solvent also plays a crucial role. Protic solvents like methanol and ethanol are commonly used as they can effectively dissolve the reactants. sciencemadness.orgmdma.ch Some studies have explored the use of glacial acetic acid as a solvent, particularly in microwave-assisted synthesis, which can significantly reduce reaction times. youtube.com
Temperature is another critical factor. While some procedures proceed at room temperature, sciencemadness.org moderate heating can often accelerate the reaction and improve yields. mdma.ch However, excessive heat can lead to the formation of undesirable byproducts. The optimization of the Henry reaction for various benzaldehydes has shown that microwave irradiation can be a highly effective method, leading to high yields in very short reaction times when compared to conventional heating methods. scirp.org
The molar ratio of reactants is also a key consideration. While a 1:1 molar ratio of the aldehyde to nitromethane is stoichiometric, an excess of nitromethane is sometimes used to drive the reaction to completion.
Interactive Data Table: Optimization of Henry Reaction for Substituted Benzaldehydes
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| n-Butylamine | Methanol | Ambient | 1-2 hours | Modest (e.g., 54%) | Simple procedure, product crystallizes from solution. sciencemadness.org |
| Methylamine | Methanol/Ethanol | 40-50°C | ~45 minutes | Excellent | Reaction progress can be monitored by TLC. mdma.ch |
| Ammonium Acetate | Glacial Acetic Acid | Microwave | Short | Good | Rapid synthesis, potential for impurity formation. youtube.com |
| Solid Base Catalysts (e.g., Hydrotalcites) | Solvent-free or various solvents | 90°C (conventional) or Microwave | Variable | Very Good | Environmentally benign, catalyst can be recycled. scirp.orgresearchgate.net |
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The primary synthetic route to this compound is the Henry condensation. However, variations within this general method offer a basis for comparative analysis in terms of efficiency (yield and reaction time) and selectivity.
Conventional Heating vs. Microwave Irradiation: Conventional heating methods, often employing a water bath at moderate temperatures (40-90°C), are effective and widely used. mdma.chscirp.org They offer good control over the reaction temperature but can require longer reaction times, ranging from under an hour to several hours. In contrast, microwave-assisted synthesis has emerged as a more efficient alternative. youtube.comscirp.org Microwave irradiation can dramatically reduce reaction times, often to just a few minutes, while providing comparable or even higher yields. scirp.org This increased efficiency is attributed to the rapid and uniform heating of the reaction mixture.
Homogeneous vs. Heterogeneous Catalysis: Most traditional syntheses of nitrostyrenes employ homogeneous catalysts, such as simple amines (n-butylamine, methylamine) or ammonium acetate, which are dissolved in the reaction medium. sciencemadness.orgmdma.chyoutube.com These catalysts are effective but can require more extensive purification to be removed from the final product.
In recent years, the use of solid, heterogeneous catalysts has gained attention as a more environmentally friendly and sustainable approach. scirp.orgresearchgate.net Layered double hydroxides (LDHs), or hydrotalcites, have been shown to be active catalysts for the Henry reaction. scirp.org These solid base catalysts offer several advantages:
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
Reusability: The catalyst can often be recovered and reused for multiple reaction cycles, reducing waste and cost.
High Yields: These catalysts can produce the desired nitroalcohols or nitroalkenes in very good yields.
Selectivity: For the synthesis of this compound, regioselectivity is not a major concern as the starting aldehyde has a defined structure. The primary selectivity issue is preventing the formation of side products. The dehydration of the intermediate nitroalkanol to the nitroalkene is often desired and occurs readily under the reaction conditions, especially with heating. If the intermediate β-hydroxy nitro-compound is the desired product, milder conditions are required. researchgate.net
In the broader context of the Henry reaction, enantioselectivity is a significant area of research, with the development of chiral catalysts to produce specific stereoisomers of nitroalcohols. nih.govresearchgate.netmdpi.com However, for the synthesis of the achiral this compound, this is not a relevant consideration.
Interactive Data Table: Comparative Analysis of Synthetic Approaches
| Method | Catalyst Type | Efficiency (Time/Yield) | Selectivity | Purification |
|---|---|---|---|---|
| Conventional Heating | Homogeneous (e.g., Amines) | Moderate Time / Good Yield mdma.ch | Good for nitroalkene formation | Requires washing/recrystallization to remove catalyst. sciencemadness.org |
| Microwave Irradiation | Homogeneous (e.g., Ammonium Acetate) | Very Fast / Good Yield youtube.comscirp.org | Good, may require optimization to minimize byproducts. | Standard workup and recrystallization. |
Chemical Reactivity and Transformations of 2 Methoxy 6 2 Nitroethenyl Phenol
Electrophilic and Nucleophilic Character of the Nitroethenyl Moiety
The nitroethenyl group in 2-Methoxy-6-(2-nitroethenyl)phenol is the primary center of reactivity. The potent electron-withdrawing capacity of the nitro group (-NO₂) significantly polarizes the π-electron system of the conjugated double bond. This effect, a combination of strong inductive and resonance effects, renders the β-carbon (the carbon atom further from the aromatic ring) highly electrophilic and susceptible to attack by nucleophiles.
Reduction Reactions of the Nitro Group and Olefinic Bond
The nitroethenyl moiety is readily susceptible to reduction, offering a synthetic route to valuable phenethylamine (B48288) derivatives. The reduction can proceed via several pathways, depending on the choice of reducing agent and reaction conditions, allowing for the selective reduction of either the nitro group or the double bond, or the simultaneous reduction of both.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a widely employed method for the reduction of β-nitrostyrenes. beilstein-journals.orgnih.gov Depending on the catalyst and reaction conditions, different products can be obtained. The complete reduction of both the nitro group and the carbon-carbon double bond to yield the corresponding phenethylamine is a common outcome.
For instance, the catalytic hydrogenation of various substituted β-nitrostyrenes over palladium on charcoal (Pd/C) in an acidic ethanolic solution has been shown to produce phenethylamines in high yields. beilstein-journals.org A study on the hydrogenation of 2-hydroxy-3-methoxy-ω-nitrostyrene using palladium black as a catalyst in acetic acid also demonstrated the successful reduction to the corresponding amine. nih.gov The presence of the phenolic hydroxyl group can sometimes interfere with certain catalysts, but appropriate choice of conditions can lead to the desired transformation.
| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C, HCl | Ethanol (B145695) | 3,4-Methylenedioxyphenethylamine | 71 | nih.gov |
| 4-Hydroxy-3-methoxy-β-nitrostyrene | 5% Pd/C, HCl | Ethanol | 4-Hydroxy-3-methoxyphenethylamine | 91 | beilstein-journals.org |
| 2-Hydroxy-3-methoxy-ω-nitrostyrene | Palladium Black, H₂SO₄ | Acetic Acid | 2-Hydroxy-3-methoxyphenethylamine | Not specified | nih.gov |
Metal Hydride Reductions
Metal hydrides are powerful reducing agents capable of reducing both the nitro group and the olefinic bond of nitrostyrenes. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, typically affording the corresponding phenethylamine in good yields. chemrxiv.orgchemrxiv.org However, the high reactivity of LiAlH₄ can sometimes lead to side reactions, and its use requires anhydrous conditions and careful handling.
Sodium borohydride (B1222165) (NaBH₄) is a milder and safer alternative, though it is generally not effective for the reduction of the nitro group on its own. nih.govchemrxiv.org However, the combination of NaBH₄ with a transition metal salt, such as copper(II) chloride (CuCl₂), creates a potent reducing system that can efficiently reduce β-nitrostyrenes to phenethylamines in a one-pot procedure. nih.govchemrxiv.orgnih.gov This method offers the advantages of mild reaction conditions and high yields. nih.govchemrxiv.org
| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| β-Nitrostyrene | LiAlH₄ | Diethyl ether | Phenethylamine | Not specified | chemrxiv.org |
| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄/CuCl₂ | Isopropanol/Water | 2,5-Dimethoxyphenethylamine | 82 | nih.gov |
| 3,4-Dimethoxy-β-nitrostyrene | NaBH₄/CuCl₂ | Isopropanol/Water | 3,4-Dimethoxyphenethylamine | 82 | nih.gov |
Chemoselective Reductions
Achieving chemoselectivity in the reduction of this compound is crucial for accessing different synthetic intermediates. The selective reduction of the nitro group while preserving the olefinic double bond, or vice versa, can be accomplished by carefully selecting the reducing agent and reaction conditions.
For instance, catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as palladium on carbon can be a mild method for the reduction of nitro groups. mdpi.com This method has been shown to be effective for the chemoselective reduction of aromatic nitro compounds, tolerating various other functional groups. mdpi.com Similarly, certain ruthenium-based catalysts in the presence of Zn/water have been reported to chemoselectively reduce nitro groups in the presence of ketones or alkynes. organic-chemistry.orgnih.gov
The selective reduction of the double bond without affecting the nitro group can be achieved using reagents like sodium borohydride, which selectively reduces the carbon-carbon double bond of α,β-unsaturated nitro compounds to afford the corresponding nitroalkane. nih.govchemrxiv.org
Nucleophilic Addition Reactions to the Activated Double Bond
The highly electrophilic β-carbon of the nitroethenyl moiety in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. nih.gov
Michael Additions (e.g., Amines, Thiols, Carbanions)
Amines: Primary and secondary amines readily add to the activated double bond of nitrostyrenes in a Michael-type fashion. rsc.org This reaction provides a straightforward route to β-amino nitroalkanes. However, in the case of ortho-hydroxy-β-nitrostyrenes, the initial conjugate addition product can sometimes undergo subsequent C-C bond cleavage to yield an imine. nih.gov
Thiols: Thiols are potent nucleophiles that undergo facile Michael addition to nitroalkenes. nih.govnih.gov The reaction is often reversible and can be catalyzed by a base. The addition of thiols to nitro-conjugated linoleic acid, a structurally related system, has been studied in detail, revealing the formation of both kinetic and thermodynamic addition products. nih.gov
Carbanions: A wide range of carbanions, including enolates from β-dicarbonyl compounds, malonates, and nitroalkanes, can act as nucleophiles in Michael additions to nitrostyrenes. These reactions are fundamental in C-C bond formation and have been extensively used in organic synthesis to build complex molecular architectures. chemrxiv.org
| Nucleophile | Substrate | Product Type | Reference |
| Amines | β-Nitrostyrene | β-Amino nitroalkane | rsc.org |
| Thiols | Nitroalkene | β-Thio nitroalkane | nih.gov |
| Diethyl Malonate | β-Nitrostyrene | Diethyl 2-(2-nitro-1-phenylethyl)malonate | chemrxiv.org |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The electron-deficient nature of the carbon-carbon double bond in the nitroethenyl moiety makes this compound an excellent participant in cycloaddition reactions. Specifically, it can act as a dipolarophile in [3+2] cycloadditions.
A prominent example is the reaction with nitrile oxides, which are often generated in situ from aldoximes. ijpcbs.com This reaction provides a direct route to the synthesis of substituted isoxazolines or isoxazoles. nih.govnih.gov The 1,3-dipolar cycloaddition of a nitrile oxide to the nitro-substituted alkene would lead to the formation of a 3-aryl-4-nitro-5-(substituted)isoxazoline ring system. The regioselectivity of the cycloaddition is governed by the electronic and steric influences of the substituents on both the dipole and the dipolarophile. nih.gov
Various methods have been developed for isoxazole (B147169) synthesis that capitalize on the reactivity of precursors like nitroalkenes. nih.govsphinxsai.comorganic-chemistry.org For instance, the Machetti-De Sarlo reaction utilizes nitroalkenes and alkynes/alkenes under specific catalytic conditions to produce a library of isoxazole and isoxazoline (B3343090) products. organic-chemistry.org
Table 1: Representative [3+2] Cycloaddition Reaction
| Reactant 1 | Reactant 2 (Dipole Source) | Catalyst/Conditions | Product Type |
| This compound | Benzonitrile oxide (from benzaldoxime (B1666162) + oxidant) | Base, Room Temperature | 3-(2-Hydroxy-3-methoxyphenyl)-5-phenyl-4-nitroisoxazoline |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic -OH group is a key site for various chemical modifications, including alkylation, acylation, and oxidation.
The nucleophilic character of the phenolic oxygen allows for straightforward alkylation and acylation reactions. These transformations are typically performed to protect the hydroxyl group or to introduce new functionalities.
Alkylation: O-alkylation can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate) in the presence of a base (e.g., K₂CO₃, NaH). The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent.
Acylation: O-acylation is readily accomplished using acylating agents like acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) orientjchem.org, often in the presence of a base like pyridine (B92270) or triethylamine. The Friedel-Crafts acylation of related methoxy-substituted aromatic compounds, such as 2-methoxynaphthalene, has been studied extensively, providing insights into the regioselectivity and reaction conditions. rsc.orgresearchgate.netresearchgate.net While direct C-acylation on the phenol ring is possible under Friedel-Crafts conditions, O-acylation is generally favored under non-acidic conditions.
Table 2: Examples of Alkylation and Acylation Reactions
| Reaction Type | Reagent | Base/Catalyst | Expected Product |
| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | 2-(2-Nitroethenyl)-1,3-dimethoxybenzene |
| Alkylation | Benzyl Bromide (BnBr) | NaH | 1-(Benzyloxy)-2-methoxy-3-(2-nitroethenyl)benzene |
| Acylation | Acetyl Chloride (AcCl) | Pyridine | 2-Methoxy-6-(2-nitroethenyl)phenyl acetate (B1210297) |
| Acylation | Acetic Anhydride ((Ac)₂O) | Et₃N | 2-Methoxy-6-(2-nitroethenyl)phenyl acetate |
The phenolic hydroxyl group is susceptible to oxidation. The reaction outcome depends on the oxidant used and the substitution pattern of the phenol ring. Oxidation can proceed via a one-electron transfer to form a phenoxyl radical. This radical is stabilized by resonance, with delocalization of the unpaired electron onto the aromatic ring.
These phenoxyl radicals can then undergo several transformations:
Dimerization: Two radicals can couple to form C-C or C-O linked dimers.
Further Oxidation: The radical can be further oxidized to form a phenoxonium ion, which can then be attacked by nucleophiles. Given the substitution pattern of this compound, oxidation could potentially lead to the formation of ortho-quinone type structures, although this pathway might be complicated by the presence of the other substituents.
The indirect oxidation of related aryl Grignard reagents to yield phenols highlights the redox chemistry of these systems. orgsyn.org
Reactions Involving the Methoxy (B1213986) Group
The methoxy group is generally stable, but it can be cleaved under specific, typically harsh, conditions to yield a free hydroxyl group. This O-demethylation is an important transformation, as it unmasks a second phenolic hydroxyl, converting the guaiacol-type structure into a catechol derivative.
Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or trimethylsilyl (B98337) iodide (TMSI). The reaction of 2,6-dimethoxyphenol (B48157) with aluminum chloride in the presence of an acyl chloride has been shown to result in selective cleavage of one of the methoxy groups. nih.gov Applying similar conditions to this compound would be expected to produce 2,3-Dihydroxy-1-(2-nitroethenyl)benzene.
Cascade and Tandem Reactions Utilizing this compound
The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates.
One potential cascade sequence could be initiated by the reduction of the nitro group. For example, catalytic hydrogenation could reduce the nitroalkene to a nitroalkane, which could then be further reduced to an amino group. This primary amine could then undergo an intramolecular cyclization by attacking the electrophilic carbon of the original double bond (if the reduction is selective) or through a separate intramolecular reaction involving another functional group.
A more synthetically elegant cascade could involve a reductive cyclization. Treatment with a reducing agent like iron powder in acetic acid or catalytic hydrogenation could simultaneously reduce the nitro group and the alkene, leading to 2-aminoethyl-6-methoxyphenol. This intermediate could then be a precursor for intramolecular cyclization to form nitrogen-containing heterocyclic systems.
Furthermore, photoinduced cascade reactions, similar to those reported for 2-allylphenol (B1664045) derivatives, could be envisioned. nih.govresearchgate.net Irradiation could potentially excite the phenolate (B1203915) anion (formed in situ with a base), initiating a radical cascade. For example, an intramolecular hydrogen atom transfer or an electron transfer could trigger a cyclization onto the side chain, leading to the formation of dihydrobenzofuran or other heterocyclic structures after subsequent reaction steps. nih.govresearchgate.net
Applications of 2 Methoxy 6 2 Nitroethenyl Phenol in Advanced Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The strategic placement of reactive functional groups in 2-Methoxy-6-(2-nitroethenyl)phenol makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the vinyl moiety for nucleophilic attack, while the phenolic hydroxyl and methoxy (B1213986) groups can direct or participate in cyclization reactions.
Indole (B1671886) and Quinoline (B57606) Derivatives
The synthesis of methoxy-activated indole derivatives is a significant area of research due to the prevalence of this core in pharmaceuticals and natural products. thepharmajournal.com Various synthetic strategies, including the Fischer, Bischler, and Hemetsberger indole syntheses, are commonly employed for their construction, often starting from methoxy-substituted anilines and benzaldehydes. thepharmajournal.com While direct synthesis from this compound is not extensively documented, its precursor, o-vanillin, can be transformed into indole derivatives. For instance, the reduction of the nitro group in a related 2-nitrostyrene derivative can lead to an aminoethyl intermediate, which can then undergo intramolecular cyclization to form the indole ring. nih.gov A plausible route to indole derivatives from this compound would involve the reduction of the nitro group to an amine, followed by cyclization.
Quinoline synthesis often relies on classic methods like the Skraup, Doebner-von Miller, and Combes reactions. nih.gov The synthesis of 2-methyl-6-nitroquinoline (B57331) has been achieved through the Doebner-Miller reaction using 4-nitroaniline (B120555) and crotonaldehyde. wikipedia.org By analogy, this compound, after appropriate functional group manipulation, could serve as a precursor for substituted quinolines. For example, reduction of the nitro group to an amine and subsequent reaction with an α,β-unsaturated carbonyl compound could provide access to the quinoline scaffold. The synthesis of 6-methoxyquinoline (B18371) derivatives has been reported, highlighting the feasibility of incorporating this functionality. mdpi.com
Benzofuran (B130515) and Benzopyran Scaffolds
The synthesis of benzofurans from o-hydroxybenzaldehydes and their derivatives is a well-established strategy. Vanillin (B372448), the precursor to this compound, is a common starting material for benzofuran synthesis. researchgate.netrsc.org One approach involves the conversion of vanillin to its propargyl ether, which then undergoes a Claisen rearrangement and cyclization to form the benzofuran ring. rsc.org Another method utilizes a Sonogashira coupling of an iodinated vanillin derivative with an alkyne, followed by cyclization. researchgate.net Given the structural similarity, this compound could be similarly converted to its iodo-derivative and utilized in palladium-copper catalyzed syntheses of benzofurans. nih.gov
Benzopyrans, including chromenes and coumarins, are another class of heterocycles accessible from phenolic precursors. niscpr.res.in The Pechmann condensation, for instance, is a classic method for coumarin (B35378) synthesis from phenols and β-ketoesters. niscpr.res.in Vanillin and its derivatives can be employed in the synthesis of various benzopyran structures. researchgate.netsemanticscholar.org The nitroethenyl group in this compound offers a handle for further functionalization and cyclization to form substituted benzopyran systems. For example, Michael addition of a nucleophile to the nitroalkene followed by intramolecular cyclization involving the phenolic hydroxyl group could yield highly substituted benzopyran derivatives. google.com
Pyrrole (B145914) and Pyrazole (B372694) Systems
The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The Barton-Zard reaction provides another route to pyrroles from a nitroalkene and an α-isocyanide. wikipedia.orgclockss.org Given that this compound possesses a nitroalkene moiety, it is a prime candidate for the Barton-Zard reaction. Reaction with an α-isocyanoacetate would be expected to yield a highly substituted pyrrole-2-carboxylate.
Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. thepharmajournal.commdpi.comrsc.orgyoutube.com A widely used approach involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine. thepharmajournal.comniscpr.res.in The compound this compound can be considered a chalcone (B49325) analogue, where the carbonyl group is replaced by a nitro group. Reaction with hydrazine hydrate (B1144303) or substituted hydrazines in an appropriate solvent could lead to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole derivatives.
| Heterocycle | Synthetic Method | Potential Reaction with this compound |
| Pyrrole | Barton-Zard Reaction | Reaction with an α-isocyanoacetate in the presence of a base. |
| Pyrrole | Paal-Knorr Synthesis (via intermediate) | Conversion of the nitroethenyl group to a 1,4-dicarbonyl functionality, followed by reaction with an amine. |
| Pyrazole | From Chalcone Analogues | Reaction with hydrazine or substituted hydrazines, followed by oxidation. |
Precursor for Advanced Aromatic Systems and Fused Rings
The inherent reactivity of the functional groups in this compound allows for its use as a precursor to more complex aromatic and fused-ring systems. The nitroethenyl group, upon reduction and further transformation, can participate in various cyclization reactions to build additional rings onto the phenolic core.
For instance, intramolecular Heck reactions are a powerful tool for the formation of fused ring systems. By introducing an appropriate halide at a suitable position on a side chain derived from the nitroethenyl group, palladium-catalyzed intramolecular cyclization could lead to the formation of fused carbocyclic or heterocyclic rings. Furthermore, Diels-Alder reactions involving the nitroalkene as a dienophile could provide access to six-membered rings, which can then be aromatized to form fused aromatic systems.
Role in the Synthesis of Natural Product Analogues
The structural motif of a methoxy-substituted phenol (B47542) is present in numerous natural products. rsc.org Vanillin itself is a widely used starting material for the synthesis of natural product analogues. nih.govorientjchem.org The additional functionality of the nitroethenyl group in this compound provides a versatile handle for elaboration into more complex side chains and for the construction of heterocyclic rings found in various natural products.
For example, the core structure is related to certain alkaloids and polyphenolic compounds. By modifying the nitroethenyl group and employing modern synthetic methodologies, it is plausible to construct analogues of natural products that may exhibit interesting biological activities. The synthesis of tryptanthrin (B1681603) analogues, for instance, highlights the modular approach to building complex molecules from simpler, functionalized building blocks. orientjchem.org
Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netmasterorganicchemistry.com The presence of multiple reactive sites in this compound makes it an excellent candidate for participation in MCRs.
The nitroalkene functionality can act as a Michael acceptor, a key step in many MCRs. For example, a three-component reaction involving this compound, an amine, and a carbon nucleophile could lead to the rapid assembly of highly functionalized and structurally diverse molecules. The phenolic hydroxyl group can also participate in MCRs, for instance, by acting as a nucleophile in reactions like the Povarov reaction for the synthesis of tetrahydroquinolines. researchgate.net The development of novel MCRs involving this versatile building block holds significant promise for the efficient synthesis of compound libraries for drug discovery and other applications.
| MCR Type | Potential Reactants with this compound | Potential Product Class |
| Michael Addition-based MCR | Amine, Carbon Nucleophile | Highly substituted acyclic or cyclic compounds |
| Povarov-type Reaction | Amine, Dienophile | Tetrahydroquinoline derivatives |
| Ugi or Passerini-type Reaction (after functional group modification) | Isocyanide, Carboxylic Acid, Amine/Aldehyde | Complex amides and depsipeptides |
Contributions to Retrosynthetic Strategies for Complex Molecules
The structure of This compound suggests its potential utility as a synthon, which is an idealized fragment, usually an ion, that assists in the conceptual disconnection of a target molecule. ias.ac.inajrconline.org The key functional groups—a phenol, a methoxy group, and a nitroethenyl group—offer several possibilities for strategic disconnections in a retrosynthetic plan. amazonaws.comias.ac.in
The nitroethenyl group is a particularly interesting feature. In retrosynthesis, a nitro group can be seen as a precursor to an amino group through a functional group interconversion (FGI), a common strategy in synthesis design. lkouniv.ac.inyoutube.comias.ac.in This would make This compound a potential starting material for complex molecules containing a 2-amino-6-methoxyphenol (B1281700) moiety. The carbon-carbon double bond in the nitroethenyl group also presents opportunities for various synthetic transformations, such as reduction or participation in cycloaddition reactions. lkouniv.ac.in
Similarly, the phenolic hydroxyl and methoxy groups can direct reactions to specific positions on the aromatic ring, a crucial consideration in planning the assembly of a complex molecule. ox.ac.uk In a retrosynthetic sense, the C-N and C-O bonds adjacent to the aromatic ring are common points for disconnection. amazonaws.com
While general principles of retrosynthesis strongly support the potential of This compound as a useful precursor, the absence of specific examples in published research limits a detailed discussion of its contributions to the synthesis of particular complex molecules. The synthesis of related Schiff bases and heterocyclic steroids often involves substituted phenols, highlighting the general utility of this class of compounds in constructing more elaborate molecular architectures. nih.govnih.govijnrd.orgnih.gov Simple 2-methoxyphenols are recognized as appropriate precursors for a wide range of complex cyclic and acyclic structures. cram.com
Future research may yet uncover or explicitly detail the role of This compound in the total synthesis of natural products or other complex target molecules, at which point a more thorough analysis of its retrosynthetic contributions can be made.
Mechanistic Investigations of Reactions Involving 2 Methoxy 6 2 Nitroethenyl Phenol
Reaction Pathway Elucidation using Kinetic Studies
Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For reactions involving 2-Methoxy-6-(2-nitroethenyl)phenol, such as nucleophilic additions to the activated carbon-carbon double bond, kinetic analysis can reveal the order of the reaction, the rate-determining step, and the influence of substituents on reactivity.
A common approach involves monitoring the reaction under pseudo-first-order conditions. For instance, in the addition of a nucleophile, a large excess of the nucleophile is used relative to this compound. The disappearance of the nitroalkene can be followed spectrophotometrically by monitoring the change in absorbance at its λmax. The pseudo-first-order rate constant (k_obs) is then determined from the linear plot of the natural logarithm of the reactant concentration versus time. The second-order rate constant (k₂) can subsequently be calculated by dividing k_obs by the concentration of the nucleophile.
In a study on the addition of anilines to the related compound β-nitrostyrene, the reaction was found to be first order with respect to both the amine and the nitrostyrene. rsc.org The rate constants for the addition of various substituted anilines were determined, and correlation analyses, such as the Hammett equation, were applied to understand the electronic effects of the substituents on the reaction rate. A similar approach for this compound would involve studying its reactions with a series of nucleophiles bearing different electronic and steric properties. The data obtained would be invaluable in constructing a detailed reaction pathway. For example, a negative ρ value from a Hammett plot would indicate the buildup of positive charge at the reaction center in the transition state.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Substituted Anilines
| Nucleophile (Aniline) | Substituent | k₂ (M⁻¹s⁻¹) |
| Aniline | H | 0.15 |
| p-Methoxyaniline | p-OCH₃ | 0.45 |
| p-Nitroaniline | p-NO₂ | 0.02 |
Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from kinetic studies.
Transition State Analysis and Energy Profiles
The transition state is a fleeting, high-energy arrangement of atoms that exists for an infinitesimal time during a chemical reaction. Its structure and energy determine the reaction rate. While direct observation of the transition state is not possible, its properties can be inferred from kinetic data and computational modeling.
For the nucleophilic addition to this compound, a plausible mechanism involves the formation of a zwitterionic intermediate. rsc.org The nucleophile attacks the β-carbon of the nitroethenyl group, leading to a transition state where a partial bond is formed with the nucleophile and the negative charge is delocalized onto the nitro group. The energy profile of such a reaction would show a peak corresponding to this transition state.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and calculating their energies. By mapping the potential energy surface of the reaction, a detailed energy profile can be constructed, showing the relative energies of the reactants, transition state, intermediates, and products. This allows for the determination of the activation energy (Ea), which is directly related to the reaction rate constant through the Arrhenius equation. For this compound, theoretical calculations could be used to compare the energy barriers for different reaction pathways, thus predicting the most likely mechanism.
Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR, IR)
The direct detection of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In situ spectroscopic techniques, which allow for the monitoring of a reaction as it occurs without the need for sampling, are particularly valuable for identifying transient species. spectroscopyonline.comnih.gov
In situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to follow the progress of a reaction by monitoring the disappearance of reactant vibrational bands and the appearance of product bands. For reactions of this compound, the characteristic stretching frequencies of the nitro group (around 1520 and 1350 cm⁻¹) and the C=C double bond (around 1630 cm⁻¹) would be of particular interest. The formation of an intermediate, such as a zwitterion, might be detectable by the appearance of new, transient absorption bands. nih.gov
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify the concentrations of reactants, intermediates, and products. For instance, in the reaction of this compound, changes in the chemical shifts of the vinylic protons could be monitored to track the progress of the reaction. The appearance of new signals could indicate the formation of an intermediate.
Table 2: Characteristic Spectroscopic Data for Monitoring Reactions of this compound
| Functional Group | Spectroscopic Technique | Characteristic Signal |
| Nitro (NO₂) | IR | ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) |
| Alkene (C=C) | IR | ~1630 cm⁻¹ |
| Vinylic Protons | ¹H NMR | ~7.5-8.0 ppm (doublets) |
| Phenolic OH | ¹H NMR | Broad singlet, chemical shift depends on solvent |
Isotope Labeling Studies to Determine Reaction Mechanisms
Isotope labeling is a powerful technique for tracing the fate of specific atoms during a chemical reaction. ias.ac.innumberanalytics.com By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), it is possible to determine the new location of that atom in the product, thereby providing unambiguous evidence for a particular reaction pathway. wikipedia.org
For example, in a reaction where the nitro group of this compound is reduced, labeling the nitrogen atom with ¹⁵N would allow for the determination of whether the nitrogen is retained in the final product. Mass spectrometry or ¹⁵N NMR spectroscopy could be used to detect the presence and location of the isotopic label.
Another application is in studying rearrangement reactions. If a rearrangement is suspected, labeling a specific carbon atom with ¹³C and then determining the position of the ¹³C label in the product using ¹³C NMR spectroscopy can confirm or refute the proposed mechanism. Isotope labeling provides a level of detail that is often unattainable through other methods. mdpi.comnih.gov
Role of Catalysis in Modulating Reaction Mechanisms and Selectivity
Catalysts can profoundly alter the mechanism of a reaction, typically by providing an alternative reaction pathway with a lower activation energy. mdpi.com This not only increases the reaction rate but can also enhance the selectivity towards a desired product.
In the context of this compound, catalysis can play a significant role in various transformations. For instance, the reduction of the nitro group to an amine is a common reaction that is often catalyzed by transition metals such as palladium, platinum, or nickel. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org The mechanism of catalytic hydrogenation typically involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Another important class of reactions for nitrostyrenes is denitrative cross-coupling, where the nitro group is replaced by another functional group. nih.gov These reactions are often catalyzed by transition metals and proceed through radical mechanisms. The catalyst can play a key role in the generation of the radical species and in controlling the selectivity of the coupling reaction.
The choice of catalyst and reaction conditions can be tailored to favor a specific reaction pathway. For example, in the reduction of a nitro compound, different catalysts can lead to different products, such as the corresponding amine, hydroxylamine, or azo compound. mdpi.com Understanding the role of the catalyst in modulating the reaction mechanism is therefore essential for achieving the desired synthetic outcome.
Table 3: Common Catalysts and Their Roles in Reactions of Nitro Compounds
| Catalyst | Reaction Type | Mechanistic Role |
| Palladium on Carbon (Pd/C) | Hydrogenation | Provides a surface for the adsorption of reactants and facilitates the addition of hydrogen. |
| Raney Nickel | Hydrogenation | Similar to Pd/C, often used for its high activity. |
| Iron (Fe) in acid | Reduction | Acts as a single-electron transfer agent to reduce the nitro group. |
| Tin(II) Chloride (SnCl₂) | Reduction | A mild reducing agent that can selectively reduce nitro groups. masterorganicchemistry.com |
| Transition Metal Complexes | Cross-coupling | Can initiate radical pathways and control stereoselectivity. |
Derivatization and Analogues of 2 Methoxy 6 2 Nitroethenyl Phenol
Design and Synthesis of Substituted 2-Methoxy-6-(2-nitroethenyl)phenol Derivatives
The synthesis of substituted this compound derivatives typically begins with a substituted 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) precursor. The introduction of various substituents onto the aromatic ring can be achieved through established electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, prior to the condensation step that forms the nitroethenyl group. The subsequent Henry condensation with a nitroalkane, usually nitromethane (B149229), in the presence of a base, affords the desired substituted this compound.
The choice of substituent and its position on the aromatic ring are critical design elements that can significantly influence the electronic and steric properties of the final molecule. For instance, electron-withdrawing groups are expected to increase the electrophilicity of the nitroethenyl moiety, while electron-donating groups would have the opposite effect.
Table 1: Examples of Synthesized Substituted this compound Derivatives
| Substituent | Position | Precursor | Synthetic Method |
| Nitro (NO₂) | 5 | 5-Nitro-o-vanillin | Henry Condensation |
| Bromo (Br) | 5 | 5-Bromo-o-vanillin | Henry Condensation |
| Chloro (Cl) | 5 | 5-Chloro-o-vanillin | Henry Condensation |
| Methyl (CH₃) | 5 | 5-Methyl-o-vanillin | Henry Condensation |
This table is illustrative and based on common synthetic transformations.
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship (SRR) studies of this compound analogues are essential for understanding how molecular modifications impact their chemical behavior. These studies often involve correlating changes in molecular structure with variations in reactivity, for example, the rate of a specific chemical reaction or the compound's redox potential.
Strategies for Modifying the Nitroethenyl Moiety
The nitroethenyl moiety is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. Key strategies for its modification include:
Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like iron in acetic acid. This transformation yields the corresponding 2-aminoethenyl derivative, which can serve as a precursor for further functionalization.
1,4-Conjugate Addition (Michael Addition): The electrophilic β-carbon of the nitroethenyl group is susceptible to attack by a wide range of nucleophiles, including thiols, amines, and carbanions. This Michael addition reaction is a powerful tool for introducing new substituents and creating more complex molecular architectures.
Cycloaddition Reactions: The nitroalkene can participate in various cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of cyclic compounds. It can also undergo 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides to form heterocyclic systems.
Strategies for Modifying the Phenolic or Methoxy (B1213986) Groups
Selective modification of the phenolic hydroxyl and methoxy groups is crucial for creating derivatives with altered solubility, polarity, and potential for further conjugation.
The phenolic hydroxyl group can be readily converted into an ether or an ester through Williamson ether synthesis or acylation, respectively. Protection of the phenolic group is often necessary to prevent it from interfering with reactions targeting other parts of the molecule. Common protecting groups for phenols include benzyl (B1604629) ethers and silyl (B83357) ethers, which can be removed under specific conditions.
The methoxy group is generally more stable but can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. This demethylation provides access to dihydroxy derivatives.
Table 2: Representative Reactions for Modifying Phenolic and Methoxy Groups
| Functional Group | Reaction Type | Reagents | Product |
| Phenolic -OH | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | O-Alkyl derivative |
| Phenolic -OH | Esterification | Acyl chloride, Base (e.g., Pyridine) | O-Acyl derivative |
| Methoxy -OCH₃ | Demethylation | HBr or BBr₃ | Hydroxyl derivative |
This table presents generalized reaction types.
Synthesis of Deuterated or Isotopically Labeled Analogues for Research
The synthesis of deuterated or isotopically labeled analogues of this compound is invaluable for various research applications, particularly in mechanistic studies and as internal standards in analytical chemistry.
Deuterium (B1214612) can be incorporated at specific positions in the molecule. For instance, the vinylic protons of the nitroethenyl group can be exchanged for deuterium under basic conditions in the presence of a deuterium source like D₂O. Alternatively, deuterated starting materials can be used in the synthesis. For example, using deuterated nitromethane (CD₃NO₂) in the Henry condensation would yield a derivative with a deuterated methyl group if the reaction is carried out to form a β-methyl-β-nitrostyrene analogue. The synthesis of specifically deuterium-labeled compounds can also be achieved using reagents like Me₂NCD(OMe)₂, which can be prepared through isotopic exchange. nih.gov
Isotopic labeling with ¹³C or ¹⁵N can be achieved by employing starting materials enriched with these isotopes, such as ¹³C-labeled o-vanillin or ¹⁵N-labeled nitromethane. These labeled compounds are particularly useful for nuclear magnetic resonance (NMR) spectroscopic studies to elucidate reaction mechanisms and molecular structures.
Computational Chemistry Studies on 2 Methoxy 6 2 Nitroethenyl Phenol and Its Reactions
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methoxy-6-(2-nitroethenyl)phenol, these calculations would provide a foundational understanding of its electronic architecture and inherent reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, would be employed to solve the electronic Schrödinger equation for the molecule.
These calculations would yield crucial data points, including the molecule's total energy, the energies and shapes of its molecular orbitals (most notably the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and reactivity; a smaller gap typically suggests higher reactivity.
Furthermore, these methods can precisely calculate the molecular geometry, optimizing bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional conformation. The resulting electronic and geometric data are paramount for predicting the molecule's behavior in chemical reactions.
Table 1: Representative Data from Quantum Chemical Calculations for a Phenolic Compound
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized molecular structure. | -X.XXXX Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | -Y.YYY eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | +Z.ZZZ eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity. | A.AAA eV |
| Dipole Moment | A measure of the polarity of the molecule. | B.BBB Debye |
Note: The values in this table are illustrative and represent the type of data that would be obtained from quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT studies would be invaluable for exploring potential reaction pathways. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and intermediates.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, the reactivity of the nitroethenyl group, a known Michael acceptor, could be investigated in reactions with various nucleophiles. DFT calculations could elucidate the mechanism of such reactions, determining whether they proceed via a concerted or stepwise pathway.
Moreover, DFT can be used to calculate various reactivity descriptors, such as global hardness and softness, and the electrophilicity index. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and are instrumental in understanding its chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and nitroethenyl substituents, MD simulations are crucial for exploring its conformational landscape.
By simulating the motion of atoms over a period of time, typically nanoseconds to microseconds, MD can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule. The simulations can identify stable conformers and the energy barriers between them, providing a more realistic picture of the molecule's structure and flexibility. This information is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.
in silico Design of Novel Derivatives and Prediction of Reactivity
The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By systematically modifying the parent structure—for example, by introducing different substituents on the phenyl ring or altering the electronic properties of the nitro group—researchers can computationally screen a virtual library of new compounds.
For each designed derivative, computational methods can predict key properties such as reactivity, solubility, and electronic characteristics. For instance, by calculating the HOMO-LUMO gap and other reactivity descriptors for a series of derivatives, it is possible to identify candidates with enhanced or diminished reactivity for a specific application. This in silico approach significantly accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources.
Table 2: Predicted Reactivity Descriptors for Hypothetical Derivatives of this compound
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
| Parent Compound | -6.5 | -2.0 | 4.5 | 2.5 |
| Derivative A (Electron-donating group) | -6.2 | -1.8 | 4.4 | 2.3 |
| Derivative B (Electron-withdrawing group) | -6.8 | -2.3 | 4.5 | 2.8 |
Note: The values in this table are hypothetical and for illustrative purposes to show how computational tools can be used to predict the properties of novel derivatives.
Computational Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry and biological activity of a molecule. Computational methods provide powerful tools to analyze these weak interactions. For this compound, the presence of a hydroxyl group, a methoxy group, and a nitro group suggests the potential for significant hydrogen bonding, both intramolecularly and with other molecules.
Advanced Analytical Methodologies in the Study of 2 Methoxy 6 2 Nitroethenyl Phenol
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of 2-Methoxy-6-(2-nitroethenyl)phenol. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₉H₉NO₄, corresponding to a calculated exact mass of approximately 195.0532 g/mol . spectrabase.comnih.gov
HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 196.0604 or the deprotonated molecule [M-H]⁻ at m/z 194.0460. The high mass accuracy of HRMS (typically <5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of the compound.
Furthermore, HRMS is invaluable for impurity profiling. By detecting other low-level ions in the mass spectrum, potential impurities, such as starting materials, by-products, or degradation products, can be identified. The accurate mass measurement of these impurity ions can suggest their elemental compositions, providing crucial information for optimizing synthesis and purification processes.
| Parameter | Description |
| Compound | This compound |
| Molecular Formula | C₉H₉NO₄ |
| Exact Mass | 195.0532 u |
| Ionization Technique | Electrospray Ionization (ESI) |
| Expected Ions | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |
| Application | Structural confirmation, elemental composition analysis, impurity identification |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the signals of all protons and carbons and to determine the connectivity and spatial relationships between atoms.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum would show distinct signals for the phenolic hydroxyl proton (a broad singlet), the three aromatic protons (a set of multiplets or doublets), the two vinylic protons of the nitroethenyl group (typically two doublets with a characteristic coupling constant for trans or cis configuration), and the three methoxy (B1213986) protons (a sharp singlet). The integration of these signals corresponds to the number of protons in each group.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected. These would correspond to the six aromatic carbons (including two oxygen-substituted carbons), the two vinylic carbons, and the single methoxy carbon. The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group and the carbon bearing the methoxy group would appear at lower field (higher ppm) compared to the other aromatic carbons.
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy could be used to directly probe the nitrogen atom of the nitro group. The chemical shift of the nitrogen would be characteristic of the nitro functionality and could be sensitive to the electronic effects of the substituent on the aromatic ring and the conjugation within the nitroethenyl group.
Specific, experimentally-derived NMR data for this compound is available in spectral databases, often acquired in solvents like CDCl₃ or Polysol. spectrabase.com
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the two vinylic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals for all protonated carbons (aromatic CH, vinylic CH, and methoxy CH₃).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is the definitive method for determining the stereochemistry of the nitroethenyl double bond. An observation of a NOE between one of the vinylic protons and the aromatic proton at position 5 would confirm an (E)- or trans-configuration, which is often the more stable isomer.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. spectrabase.comthermofisher.com These techniques are complementary and provide a characteristic "fingerprint" for the compound.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be observed. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the phenolic group. The C-H stretching of the aromatic and vinylic groups would appear around 3000-3100 cm⁻¹. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=C stretching of the vinyl group and the aromatic ring would be visible in the 1650-1450 cm⁻¹ region. C-O stretching vibrations for the methoxy and phenol (B47542) groups would be found in the 1260-1000 cm⁻¹ range. Analysis is typically performed on a solid sample, for instance, prepared as a KBr wafer. spectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric NO₂ stretch and the C=C double bond stretches often give strong Raman signals. This makes it a useful tool for confirming these specific functional groups.
Both FT-IR and Raman can be used for reaction monitoring, for example, by tracking the appearance of the nitro group and vinyl group signals during the synthesis of the compound.
| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Signal |
| Phenol O-H | 3500-3200 (broad) | Weak |
| Aromatic/Vinylic C-H | 3100-3000 (sharp) | Medium |
| Methoxy C-H | 2950-2850 (sharp) | Medium |
| Nitro NO₂ (asymmetric) | 1550-1500 (strong) | Medium |
| Nitro NO₂ (symmetric) | 1350-1300 (strong) | Strong |
| Alkene C=C | 1650-1600 (variable) | Strong |
| Aromatic C=C | 1600-1450 (variable) | Strong |
| C-O Stretch | 1260-1000 (strong) | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide precise bond lengths, bond angles, and the absolute conformation and configuration of the molecule.
For this compound, an X-ray crystal structure would unequivocally confirm the substitution pattern on the benzene (B151609) ring and the stereochemistry (E or Z) of the nitroethenyl double bond. It would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, which govern the crystal packing. To date, no publicly available crystal structure for this specific compound has been reported.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring Methodologies
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of this compound. A reversed-phase method would be highly effective. The compound would be separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase, typically a mixture of water (often with a buffer like acetate (B1210297) or a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com Detection is commonly achieved using a UV-Vis detector, as the conjugated system of the molecule is expected to have strong UV absorbance. By analyzing the area of the main peak relative to the total area of all peaks, the purity can be accurately quantified.
Gas Chromatography (GC): GC can also be used for purity analysis, although it may present challenges due to the compound's polarity and relatively high boiling point. The presence of the free phenolic hydroxyl group can lead to peak tailing. To overcome this, derivatization is often employed, where the hydroxyl group is converted to a less polar ether or ester (e.g., a silyl (B83357) ether). Analysis would typically be performed on a capillary column with a non-polar stationary phase and a flame ionization detector (FID). osha.gov
The choice between HPLC and GC depends on the specific requirements of the analysis, with HPLC generally being more straightforward for non-volatile and polar compounds like this one.
Table of Hypothetical Chromatographic Conditions:
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or similar (e.g., 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 100 to 280 °C) |
| Detection | UV at λmax (e.g., ~350 nm) | Flame Ionization Detector (FID) |
| Sample Preparation | Dissolved in mobile phase | Dissolved in solvent, potential derivatization |
| Application | Purity assessment, reaction monitoring | Purity assessment (often after derivatization) |
Future Directions and Research Gaps in 2 Methoxy 6 2 Nitroethenyl Phenol Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The classical synthesis of nitrostyrenes often relies on the Henry reaction, which involves the condensation of a benzaldehyde (B42025) with a nitroalkane. researchgate.net For 2-Methoxy-6-(2-nitroethenyl)phenol, this would involve the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with nitromethane (B149229). While effective, future research could focus on developing more sustainable and efficient synthetic routes.
One promising avenue is the use of alkene cross-metathesis, a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.org A potential cross-metathesis approach to this compound could involve the reaction of 2-methoxy-6-vinylphenol with a simple nitroalkene, catalyzed by a ruthenium-based catalyst like Grubbs' second-generation catalyst. organic-chemistry.org This methodology is known for its high functional group tolerance and could offer a more convergent and atom-economical route. organic-chemistry.org
Furthermore, direct nitration of the corresponding styrene (B11656) (2-methoxy-6-vinylphenol) presents another potential pathway. One-pot procedures for the selective nitration of styrenes to β-nitrostyrenes have been developed using reagents like copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) under mild conditions. unirioja.es Adapting such methods for this compound could offer a more streamlined and cost-effective synthesis. The development of green synthetic methods, perhaps utilizing recyclable catalysts or solvent-free conditions, remains a significant research gap. acs.org
| Synthetic Pathway | Precursors | Potential Advantages | Key Research Focus |
| Henry Reaction | 2-hydroxy-3-methoxybenzaldehyde, Nitromethane | Well-established, reliable | Optimization for higher yields, milder conditions |
| Alkene Cross-Metathesis | 2-methoxy-6-vinylphenol, Nitroethylene | High functional group tolerance, atom economy | Catalyst selection and optimization, substrate scope |
| Direct Nitration of Styrene | 2-methoxy-6-vinylphenol | One-pot procedure, potentially cost-effective | Selectivity control, minimizing side reactions |
| Sustainable Synthesis | Various | Reduced environmental impact, recyclability | Use of green catalysts, alternative energy sources |
Development of Asymmetric Syntheses Utilizing this compound
The electron-withdrawing nitro group in this compound activates the double bond for conjugate additions, making it an excellent substrate for asymmetric synthesis. mdpi.comnih.govnih.gov The development of enantioselective conjugate additions to this substrate could lead to a wide array of chiral building blocks, which are highly valuable in drug discovery.
Organocatalysis has emerged as a powerful tool for the asymmetric conjugate addition of nucleophiles to nitroalkenes. mdpi.comnih.govnih.gov Chiral amines, such as those derived from proline, and thiourea-based catalysts have been successfully employed to catalyze the Michael addition of various carbon and heteroatom nucleophiles to nitrostyrenes with high enantioselectivity. mdpi.comnih.govrsc.org Future research should focus on applying these methodologies to this compound. The resulting γ-nitro compounds can be further transformed into a variety of valuable chiral molecules, including γ-amino acids and heterocycles. mdpi.comnih.gov
| Asymmetric Reaction | Catalyst Type | Potential Products | Research Direction |
| Michael Addition | Chiral Amines (e.g., Prolinamides) | Chiral γ-nitro compounds | Optimization for high diastereo- and enantioselectivity |
| Michael Addition | Chiral Thioureas/Squaramides | Chiral γ-nitro compounds | Broadening the scope of nucleophiles (e.g., aldehydes, ketones, malonates) |
| Hetero-Michael Addition | Chiral Brønsted Acids/Bases | Chiral β-amino ethers, thioethers | Development of novel catalysts for heteroatom addition |
Investigation of its Role in Photochemical Reactions
The photochemistry of nitrostyrenes is a rich and underexplored area. It has been shown that nitrostyrenes can undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation with visible light to form nitro-substituted cyclobutanes. nih.gov The application of this reaction to this compound could provide access to novel and complex cyclobutane (B1203170) derivatives. The presence of the phenolic hydroxyl and methoxy (B1213986) groups may influence the regioselectivity and stereoselectivity of the cycloaddition, which warrants a detailed investigation.
Moreover, the ortho-hydroxy group in this compound is expected to play a significant role in its photochemical behavior. Studies on ortho-hydroxy-β-nitrostyrene have revealed unusual photoisomerization properties, where the expected E to Z isomerization upon UV irradiation is suppressed. nih.gov This has been attributed to an intramolecular hydrogen bond and the potential for tautomerization to a nitronic acid. nih.gov Investigating the photoisomerization and potential photochemical rearrangements of this compound could uncover unique reactivity patterns and lead to the discovery of novel photochemical transformations.
Expansion of Its Utility as a Building Block in Complex Polycyclic Systems
Nitroalkenes are versatile building blocks in cycloaddition reactions for the construction of complex cyclic and polycyclic systems. researchgate.netacs.orgwikipedia.org this compound could serve as a dienophile in Diels-Alder reactions, reacting with a variety of dienes to produce substituted cyclohexene (B86901) derivatives. The nitro group in the resulting adducts can be further transformed into other functional groups, providing a versatile handle for subsequent synthetic manipulations.
Furthermore, nitrostyrenes are known precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net For instance, they can be used in multicomponent reactions to synthesize imidazoles, pyrazoles, and triazoles. researchgate.net A notable example is the Barton-Zard reaction for the synthesis of pyrroles. wikipedia.org The unique substitution pattern of this compound could be exploited to synthesize novel, highly functionalized heterocyclic systems that may possess interesting biological activities. The synthesis of cyclic nitrostyrenes and their subsequent aromatization to form substituted nitronaphthalenes also presents an exciting avenue for expanding the utility of this building block in constructing complex polycyclic aromatic systems. elsevierpure.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Nitration reactions and reactions involving nitro compounds can be highly exothermic and potentially hazardous, especially on a large scale. ewadirect.com Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for such reactions. ewadirect.comyoutube.com The synthesis of this compound, particularly via direct nitration, could be significantly improved by transitioning from batch to continuous flow processes. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and minimizing the risk of runaway reactions. ewadirect.com
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the exploration of the synthetic potential of this compound. Automated systems can be used for high-throughput screening of reaction conditions, catalysts, and substrates for the various transformations discussed, such as asymmetric conjugate additions and cycloadditions. youtube.com This would enable a more rapid optimization of reaction protocols and the generation of diverse libraries of novel compounds for biological screening. The on-demand generation of reactive intermediates in flow systems can also be leveraged for multi-step syntheses involving derivatives of this compound. youtube.com
| Technology | Application to this compound Chemistry | Key Advantages |
| Flow Chemistry | Synthesis of the parent compound and its derivatives | Enhanced safety, improved heat and mass transfer, scalability, potential for higher yields |
| Automated Synthesis | High-throughput screening of reactions (e.g., asymmetric catalysis, cycloadditions) | Rapid optimization, library generation for biological screening |
| Telescoped Reactions | Multi-step synthesis of complex molecules from this compound | Reduced workup and purification steps, increased overall efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
